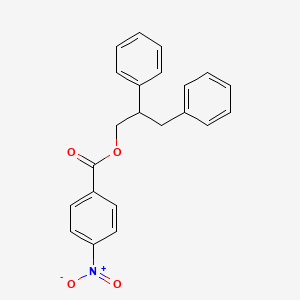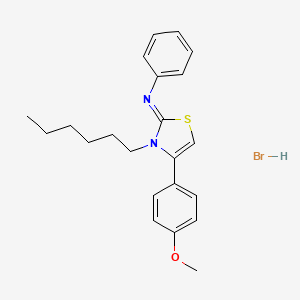
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzoylamino group, a trichloroethyl group, and a phosphonic acid diethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with trichloroacetaldehyde to introduce the trichloroethyl group. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phosphonic ester group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the trichloroethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis to introduce specific functional groups.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Eigenschaften
CAS-Nummer |
50966-08-0 |
|---|---|
Molekularformel |
C13H17Cl3NO4P |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H17Cl3NO4P/c1-3-20-22(19,21-4-2)12(13(14,15)16)17-11(18)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MPCNYOLLUFDJBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11968262.png)

![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)

![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)

![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)
![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)

